N-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
Thiazole-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities . They have been studied for their antimicrobial and anticancer properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines and other reagents . For example, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid .Molecular Structure Analysis
The molecular structures of synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex and involve multiple steps .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined through various analytical techniques, including NMR and IR spectroscopy .Scientific Research Applications
Synthesis of Novel Chemical Compounds
Researchers have developed methods to synthesize a range of novel chemical compounds utilizing derivatives similar to the specified compound. For instance, Bakhite et al. (2005) reported the preparation of derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, leading to the synthesis of tetrahydropyridothienopyrimidine derivatives with potential applications in medicinal chemistry (Bakhite, Al‐Sehemi, & Yamada, 2005). Similarly, Albreht et al. (2009) demonstrated transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into compounds with potential for further chemical applications (Albreht, Uršič, Svete, & Stanovnik, 2009).
Antimicrobial Activities
Several studies have focused on the synthesis of compounds with antimicrobial properties. Wardkhan et al. (2008) explored the antimicrobial activities of newly synthesized thiazole and its fused derivatives, highlighting their potential in combating various bacterial and fungal pathogens (Wardkhan, Youssef, Hamed, & Ouf, 2008). Furthermore, Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic properties, along with COX-2 inhibitory activity, which suggests their potential application in developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Applications in Heterocyclic Chemistry
The synthesis and functionalization of heterocyclic compounds are critical areas of research due to their wide applications in drug development and material science. For example, the work by Alhameed et al. (2019) on thiazolidine-2,4-dione derivatives revealed weak to moderate antibacterial and antifungal activities, indicating the utility of such compounds in pharmaceutical development (Alhameed, Almarhoon, Bukhari, El‐Faham, de la Torre, & Albericio, 2019).
Mechanism of Action
The compound also contains a dihydropyridine ring, which is often found in calcium channel blockers. These drugs work by blocking calcium channels in the heart and blood vessels, leading to lower blood pressure .
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by many factors, including the compound’s chemical structure, the route of administration, and individual patient characteristics .
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to reach its target .
Future Directions
Properties
IUPAC Name |
N-[4-[2-(4-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2-oxo-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-2-27-14-7-5-12(6-8-14)21-16(24)10-13-11-28-19(22-13)23-18(26)15-4-3-9-20-17(15)25/h3-9,11H,2,10H2,1H3,(H,20,25)(H,21,24)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPSRWZIWOYYLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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